Sodium 2,6-diaminotoluene-3-sulphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
85135-99-5 |
|---|---|
Molecular Formula |
C7H9N2NaO3S |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
sodium;2,4-diamino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-5(8)2-3-6(7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
BBGQOMSAZOPRBP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of Sodium 2,6-Diaminotoluene-3-sulphonate
The formation of the target compound can be approached through two primary retrosynthetic disconnections: the reduction of a corresponding dinitrotoluene sulfonate precursor or the direct sulphonation of 2,6-diaminotoluene (B122827).
A prevalent method for creating aromatic diamines is the reduction of the corresponding dinitro compounds. This pathway leverages dinitrotoluene sulfonate (DNTS) as the starting material, converting the two nitro groups into amino groups.
Recent research has highlighted the use of nanoscale zerovalent iron (NZVI) as a highly effective agent for the reduction of dinitrotoluene sulfonates. google.comwikipedia.org This method is noted for its high efficiency and mild reaction conditions. Studies investigating the conversion of DNTS in industrial wastewater, such as TNT red water, have demonstrated that NZVI can convert over 99% of the starting material into the corresponding diaminotoluene sulfonates within an hour. google.comwikipedia.org The reaction typically proceeds at ambient temperature and near-neutral pH (approx. 6.3). google.comwikipedia.org
The reduction process is often monitored using techniques like HPLC, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy. wikipedia.org The reaction follows pseudo-first-order kinetics with respect to the dinitrotoluene sulfonate concentration. google.comwikipedia.org
Interactive Data Table: NZVI Reduction of Dinitrotoluene Sulfonates
| Compound | Initial Concentration (mg/L) | Observed Rate Constant (k_obs) (min⁻¹) | Conversion (1 hour) | Reference |
|---|---|---|---|---|
| 2,4-DNT-3-sulfonate | 2,220 | 0.11 | >99% | google.comwikipedia.org |
Catalytic hydrogenation is a cornerstone of industrial chemistry for the production of aromatic amines from nitroaromatics. google.com This method involves reacting the dinitrotoluene derivative with hydrogen gas in the presence of a metal catalyst. byu.edu A variety of catalysts have been proven effective for the hydrogenation of dinitrotoluene to toluenediamine, and these principles are applicable to the sulfonated analogues. byu.edunumberanalytics.comgoogle.com
Commonly employed catalysts include palladium on carbon (Pd/C), platinum, Raney nickel, and multimetallic systems containing iridium doped with other metals like nickel, iron, or platinum. byu.edunumberanalytics.comgoogle.comwikipedia.org The reaction is typically carried out in a solvent, such as an aliphatic alcohol (e.g., methanol) or water, often at elevated temperatures (50°C to 150°C) and pressures (25 to 2000 psig). google.combyu.edugoogle.com The choice of catalyst and reaction conditions can influence the reaction rate and the selectivity towards the desired diamine product. numberanalytics.com
Interactive Data Table: Catalysts for Dinitrotoluene Hydrogenation
| Catalyst System | Support | Typical Solvents | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Methanol, Ethanol | Widely used, activity can depend on metal particle size. | numberanalytics.com |
| Platinum (Pt), Palladium (Pd) | Transition Metal Oxides | Not specified | Ranked highly for efficiency in catalyst comparison studies. | google.com |
| Raney Nickel | None | Methanol | Effective catalyst mentioned in various hydrogenation processes. | byu.edu |
| Iridium (Ir) based | Not specified | Methanol, Toluene (B28343) | Used in multimetallic catalyst systems for improved performance. | google.com |
An alternative synthetic route involves the direct sulphonation of the 2,6-diaminotoluene precursor. Aromatic sulphonation is a classic electrophilic aromatic substitution reaction. wikipedia.org The standard method for sulphonating aromatic amines involves heating the amine with concentrated sulfuric acid, a process sometimes referred to as the "baking process". google.comacs.org To drive the reaction to completion, the water formed during the reaction is often removed, for instance, by conducting the reaction in a high-boiling inert solvent. google.com
However, the directing effects of the substituents on the aromatic ring are critical. The amino groups in 2,6-diaminotoluene are strongly activating, ortho-, para-directing groups. Under the strongly acidic conditions required for sulphonation, these amino groups are protonated to form ammonium (B1175870) (-NH₃⁺) groups. masterorganicchemistry.com The ammonium group is a deactivating, meta-directing substituent. Therefore, in the sulphonation of 2,6-diaminotoluene, the electrophile (SO₃) would be directed to positions meta to the two -NH₃⁺ groups, which are positions 4 and 5. Position 3 is ortho to both groups and situated between them, making it sterically hindered and electronically disfavored for substitution. Consequently, direct sulphonation is expected to yield primarily the 4- and 5-sulphonic acid isomers, and specific synthetic procedures for obtaining the 3-sulphonate isomer are not prominently documented. A more viable, though indirect, route to a specific isomer often involves the reduction of a pre-formed dinitro-sulphonate, as seen in the synthesis of 2,6-diamino-4-sulpho-toluene from 2,6-dinitro-4-sulpho-toluene. google.com
Reduction Pathways of Dinitrotoluene Sulfonates
Functional Group Interconversions and Derivatization Reactions
The chemical character of this compound is largely defined by its two aromatic amino groups, which are hubs for a variety of chemical transformations.
The two primary amino groups on the toluene ring are nucleophilic and can undergo a range of reactions typical for arylamines. acs.orgresearchgate.net
Diazotization and Coupling: As primary aromatic amines, the amino groups can react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form arenediazonium salts. researchgate.net This process is known as diazotization. The resulting diazonium salts are versatile intermediates. They can undergo coupling reactions with activated aromatic rings, such as phenols and other arylamines, to produce brightly colored azo compounds, which form the basis of many dyes. researchgate.net
Amide Formation: The amino groups can react with acid halides or anhydrides to form amides. This reaction is sometimes used to control the reactivity of the aromatic ring, as the resulting acetylamino group is less activating than the amino group, which can help prevent polysubstitution in subsequent electrophilic aromatic substitution reactions. researchgate.net
Formation of Isocyanates: A major industrial application of toluenediamines is their reaction with phosgene (B1210022) (COCl₂) to produce toluene diisocyanates (TDI). These diisocyanates are key monomers in the production of polyurethanes. google.com
Electrophilic Aromatic Substitution: The amino groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. acs.orgresearchgate.net However, as mentioned, under strongly acidic conditions, they are protonated to deactivating, meta-directing ammonium groups. masterorganicchemistry.com
Transformations of the Sulfonate Moiety
The sulfonic acid group (-SO₃H) is generally stable, but it can undergo specific transformations.
One of the most significant reactions is desulfonation . This is the reverse of sulfonation and is typically achieved by heating the aromatic sulfonic acid in dilute aqueous acid wikipedia.orgwikipedia.org. The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, leading to the cleavage of the C-S bond and removal of the sulfonic acid group syntheticmap.com. This reversibility is a key feature of the sulfonation reaction and can be used strategically in synthesis wikipedia.org.
The sulfonate group can also act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than for halides and requires harsh conditions or significant activation of the aromatic ring by other electron-withdrawing groups wikipedia.org. For instance, conversion to phenols can be achieved by fusion with sodium hydroxide (B78521) at very high temperatures (e.g., 350 °C for benzenesulfonic acid) wikipedia.org. More modern palladium- or rhodium-catalyzed methods allow for the substitution of sulfonate groups under milder conditions youtube.com.
Regioselectivity and Isomerism in Substituted Toluenediamines and their Sulfonates
The synthesis of this compound itself involves the electrophilic sulfonation of 2,6-diaminotoluene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.
Amino groups (-NH₂): These are powerful activating groups and are ortho, para-directing.
Methyl group (-CH₃): This is a moderately activating group and is also ortho, para-directing.
In 2,6-diaminotoluene, the positions ortho to the amino groups are positions 3 and 5. The positions para to the amino groups are positions 4 and (not applicable for the second amino group as it's blocked). The positions ortho to the methyl group are 2 and 6 (occupied), and the para position is 4.
The sulfonation of 2,6-diaminotoluene would be expected to be directed by the powerful amino groups. The incoming electrophile (SO₃) will preferentially attack the positions that are electronically enriched and sterically accessible.
Position 4 is para to the methyl group and ortho to the amino group at C-2.
Position 3 is ortho to the amino group at C-2 and meta to the amino group at C-6.
Position 5 is ortho to the amino group at C-6 and meta to the amino group at C-2.
The formation of the 3-sulfonate isomer indicates that the electrophile adds to the position that is ortho to one amino group and meta to the other. Steric hindrance from the adjacent methyl group and the other amino group likely plays a significant role in directing the sulfonation to the 3-position over the 4- or 5-positions. The existence of the 4-sulfonate isomer, Sodium 2,6-diaminotoluene-4-sulphonate, is also known, highlighting the competitive nature of these directing effects ontosight.ai. The precise isomer distribution can be highly dependent on reaction conditions such as temperature and the specific sulfonating agent used, a phenomenon well-documented in the sulfonation of toluene itself google.com.
| Position | Electronic Influence from -NH₂ at C2 | Electronic Influence from -NH₂ at C6 | Electronic Influence from -CH₃ at C1 | Likely Outcome |
|---|---|---|---|---|
| 3 | ortho (activating) | meta (less activating) | meta (less activating) | Favored, leads to the 3-sulfonate isomer. |
| 4 | ortho (activating) | para (activating) | para (activating) | Possible, leads to the 4-sulfonate isomer. Strong activation but may have steric hindrance. |
| 5 | meta (less activating) | ortho (activating) | meta (less activating) | Possible, but likely similar to position 3. |
Advanced Synthetic Protocols and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. The synthesis of this compound and its derivatives can benefit from such approaches.
The precursor, 2,6-diaminotoluene, is typically synthesized via the catalytic hydrogenation of 2,6-dinitrotoluene (B127279) google.com. Greener approaches could involve improved catalysts to reduce energy consumption and waste. Another route involves the catalytic ammoniation of 2,6-dichlorotoluene (B125461) using a palladium complex catalyst google.com.
For the key transformations of the target molecule, several green protocols are relevant:
Benzimidazole Synthesis: As mentioned, the use of catalysts like Er(OTf)₃ in water or photocatalytic methods represents a significant advancement over traditional high-temperature condensations in strong acids beilstein-journals.orgacs.org. One-pot procedures that avoid the isolation of intermediates and use of organic solvents are particularly advantageous beilstein-journals.org.
Diazotization/Coupling: The development of stable and safer diazonium salts, such as tosylates or sulfonates, can improve the handling and safety of these reactive intermediates beilstein-journals.org.
Waste Acid Utilization: In large-scale industrial synthesis, the recovery and reuse of acids, such as sulfuric acid from hydrolysis or diazotization steps, is a key principle of green chemistry. Methods for synthesizing related compounds, like 2,6-dihydroxytoluene, demonstrate the feasibility of using waste acid from previous batches google.com.
Photoredox Catalysis: Light-assisted methods, such as those used for generating carbon radicals for addition to imines, showcase the potential of advanced catalytic systems to enable novel and greener synthetic pathways diva-portal.org.
The application of these principles to the entire synthetic sequence, from the starting materials to the final functionalized products, is an active area of research aimed at making the production and use of these chemical intermediates more sustainable.
Chemical Reactivity and Mechanistic Investigations
Electronic Structure and Aromaticity Considerations
A fundamental understanding of a molecule's reactivity begins with its electronic structure. However, no dedicated studies on the electron density distribution, frontier molecular orbitals (HOMO/LUMO), or a quantitative analysis of the aromaticity of the benzene (B151609) ring in Sodium 2,6-diaminotoluene-3-sulphonate have been found. The presence of two electron-donating amino groups and an electron-withdrawing sulphonate group is expected to significantly influence the electronic properties of the aromatic system, but without specific computational or experimental data, any discussion remains speculative.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound as a nucleophile or an electrophile is another area lacking specific investigation. The amino groups would typically confer nucleophilic character to the molecule. Conversely, the sulphonated aromatic ring could be susceptible to nucleophilic aromatic substitution under certain conditions. youtube.comyoutube.com The parent compound, 2,6-diaminotoluene (B122827), is known to neutralize acids in exothermic reactions. chemicalbook.com However, without experimental data, the precise reactivity profile of the sulfonated derivative, including its behavior in electrophilic aromatic substitution reactions, remains undetermined. libretexts.orglibretexts.org
Stability and Degradation Mechanisms under Chemical Stress
Information regarding the stability of this compound under various chemical stressors such as pH changes, temperature fluctuations, and exposure to oxidizing agents is not available. While general information on the thermal degradation of aromatic sulfonic acids exists, suggesting decomposition at elevated temperatures with the liberation of sulfur dioxide, specific studies on this compound are absent. researchgate.netsemanticscholar.org Similarly, the oxidative degradation pathways, which are crucial for understanding its environmental fate and potential applications, have not been documented. researchgate.net The degradation of related sulfonated aromatic compounds, such as p-toluenesulphonic acid, has been studied in biological systems, but this cannot be directly extrapolated. nih.gov
Coordination Chemistry and Metal Complexation Studies
The ability of this compound to act as a ligand in coordination chemistry is an area of potential interest, particularly given the known complexing ability of related aminophenol and aminosulfonic acid compounds. However, specific studies on its coordination with metal ions are not found in the literature.
While the coordination chemistry of palladium(II) with various amine and amino acid ligands has been extensively studied, no research has been identified that specifically investigates the interaction of Palladium(II) with this compound. nih.gov Studies on palladium complexes with other sulfonated ligands and amino acids exist, but the specific electronic and steric effects of the 2,6-diaminotoluene-3-sulphonate ligand would likely result in unique coordination behavior. rsc.orgnih.gov
In the absence of any reported synthesis, the formation and characterization of metal complexes with this compound as a ligand remain an open area for research. The characterization of such complexes would typically involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and bonding.
Reaction Kinetics and Mechanistic Pathways Elucidation
No studies on the reaction kinetics or the elucidation of mechanistic pathways for reactions involving this compound could be located. Such studies are essential for understanding reaction rates, identifying intermediates, and proposing detailed mechanisms, all of which are critical for the practical application of a chemical compound.
Applications in Advanced Chemical Synthesis and Functional Materials
Role as an Intermediate in Dye Chemistry
The presence of two primary aromatic amine groups makes Sodium 2,6-diaminotoluene-3-sulphonate a classic building block in the synthesis of a wide array of dyes.
In the formulation of permanent or "oxidative" hair dyes, the process relies on the chemical reaction between precursors (primary intermediates) and couplers within the hair shaft, initiated by an oxidizing agent like hydrogen peroxide. nih.govgoogle.com Aromatic amines, particularly para- or meta-substituted aminophenyl compounds, serve as the essential primary intermediates. nih.govmdpi.com The parent compound, 2,6-diaminotoluene (B122827), is a known precursor in this context. chemicalbook.comsigmaaldrich.com
The introduction of a sulfonate group to create this compound serves a critical function. While the amino groups provide the reactive sites for dye formation, the ionic sulfonate group enhances the compound's stability and solubility in aqueous formulations, which is a desirable characteristic for commercial hair dye products. google.com The general mechanism involves the oxidation of the primary intermediate to a reactive quinonediimine (QDI), which then rapidly reacts with coupler molecules to form colorless leuco dyes. nih.govmdpi.com Subsequent oxidation of these leuco dyes produces the final, larger colored molecules that remain trapped within the hair fiber, imparting a permanent color. nih.gov
Table 1: Role in Oxidative Dyeing
| Component | Function | Chemical Moiety |
|---|---|---|
| This compound | Primary Intermediate (Precursor) | Aromatic Diamine |
| Coupler (e.g., resorcinol, m-aminophenol) | Color Modifier | Phenolic or Amino Aromatic |
Azo dyes, which account for a significant portion of all commercial dyes, are characterized by the presence of one or more azo groups (-N=N-). nih.govwikipedia.org Their synthesis is a well-established two-step process: diazotization followed by azo coupling. nih.govekb.eg
Diazotization : A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. ekb.eggoogle.com
Coupling : The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the final azo dye. nih.govcuhk.edu.hk
This compound, possessing two primary amine groups, can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a range of azo dyes. The sulfonic acid group is retained in the final dye molecule, typically enhancing its water solubility and making it suitable for dyeing textiles like cotton, wool, and paper from aqueous solutions. wikipedia.orggoogle.com
The versatile structure of this compound allows for its use in creating novel chromophores and pigments. A chromophore is the part of a molecule responsible for its color. By strategically selecting the coupling partner that reacts with the diazotized form of this compound, chemists can tune the electronic structure of the resulting azo compound and, consequently, its color.
For example, coupling with different substituted phenols or naphthols can yield a spectrum of colors from yellow and orange to red and brown. cuhk.edu.hkunb.ca Since the starting molecule has two amino groups, it offers the potential to create more complex polyazo dyes, which contain multiple azo linkages and often exhibit darker, more intense shades like blacks and dark browns. ekb.eg The inherent sulfonate group ensures that these novel pigments have good solubility for application in printing inks, including those for specialized uses like inkjet printing. google.com
Polymer Chemistry and Material Science Applications
The bifunctional nature of this compound, with its two reactive amine groups, makes it a suitable monomer for polymerization reactions.
Thermoplastic polyamides are a major class of engineering plastics known for their desirable mechanical properties. mdpi.com They are typically synthesized through the polycondensation of diamines with diacids. 2,6-Diaminotoluene is used in the production of polyurethanes and can serve as a diamine monomer in polyamide synthesis. chemicalbook.comsigmaaldrich.com
When this compound is used as the diamine monomer, it results in a sulfonated polyamide. The incorporation of sulfonate groups directly into the polymer backbone can significantly alter the material's properties. google.com These ionic groups can act as physical cross-links, improving thermal stability and mechanical strength. Furthermore, the presence of the sulfonate group increases the polymer's hydrophilicity and can impart ion-exchange capabilities to the resulting polyamide matrix. researchgate.net
A functional monomer is a building block that carries a specific chemical group to impart unique properties to the final polymer. This compound is an excellent example of a functional monomer due to its sulfonic acid group. researchgate.net
The introduction of this ionic group is a key strategy for creating specialty polymers with advanced functionalities. researchgate.net Sulfonated polymers are a significant area of research for high-technology applications. researchgate.net
Table 2: Properties Imparted by Sulfonate Functional Group in Polymers
| Property | Consequence | Potential Application |
|---|---|---|
| Increased Hydrophilicity | Higher water absorption and wettability | Filtration membranes, biomedical materials |
| Ion-Conductivity | Ability to transport protons or other cations | Proton Exchange Membranes (PEMs) for fuel cells researchgate.net |
| Ion-Exchange Capability | Ability to bind and exchange ions | Ion-exchange resins for water softening and purification |
| Modified Morphology | Alters polymer chain packing and crystallinity | Materials with tailored mechanical and thermal properties |
By copolymerizing this compound with other standard monomers, materials scientists can precisely control the degree of sulfonation and thus fine-tune the properties of the resulting specialty polymer for specific high-performance applications. researchgate.net
Cross-linking Agent in Polymer Networks
There is no available research in the public domain that details the use of this compound as a cross-linking agent in polymer networks. Cross-linking is a critical process in polymer chemistry that involves the formation of bonds between polymer chains to create a more rigid, three-dimensional network structure. epa.gov The efficacy of a cross-linking agent is highly dependent on its chemical structure, including the nature and position of its functional groups.
For a diaminotoluene derivative to function as a cross-linking agent, its amino groups would typically react with functional groups on polymer backbones, such as epoxides or isocyanates. The presence and position of the sodium sulphonate group would significantly influence the compound's solubility, reactivity, and the ultimate properties of the resulting polymer network. However, without specific studies on the 3-sulphonate isomer, any discussion of its potential in this role would be purely speculative.
Other Synthetic Applications Derived from Toluenediamine Derivatives
Toluenediamine derivatives are a class of aromatic amines that serve as important intermediates in various synthetic applications. For instance, 2,6-diaminotoluene is a known precursor in the synthesis of toluene (B28343) diisocyanate (TDI), a key monomer for producing polyurethane foams. nih.gov It also serves as a curing agent for epoxy resins and as a monomer or chain extender in the synthesis of other polymers. nih.gov
Furthermore, the introduction of a sulfonic acid group can functionalize materials for specific purposes, such as in the development of proton exchange membranes for fuel cells or as catalysts in organic reactions. mdpi.comrsc.org The sulfonation of diamine monomers is a strategy used to create highly sulfonated polyimides with applications in this field. rsc.org
Despite these broader applications of toluenediamine derivatives, there is no specific information available detailing the synthetic uses of this compound. The unique substitution pattern of this isomer would likely lead to different reactivity and applications compared to its more studied counterparts.
Environmental Chemistry and Degradation Pathways
Environmental Persistence and Mobility Assessment
The persistence and mobility of Sodium 2,6-diaminotoluene-3-sulphonate are dictated by its interaction with soil, sediment, and water, which in turn are influenced by its physicochemical properties.
Due to the presence of the sodium sulfonate group, this compound is expected to be highly soluble in water. This high water solubility suggests a potential for significant mobility in aquatic environments, including the potential to leach into groundwater. nih.gov Aromatic amines, in general, are often found primarily in the hydrosphere upon release to the environment. nih.gov However, the mobility of the non-sulfonated 2,6-diaminotoluene (B122827) is considered to be low, based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov The addition of the sulfonate group would likely increase its mobility in water compared to its non-sulfonated counterpart. The transport of other sulfonated compounds, such as 6:2 fluorotelomer sulfonic acid, has been shown to be significant in both saturated and unsaturated soil conditions. ykcs.ac.cn
Specific sorption data for this compound are not available. However, the sorption behavior can be inferred from its structural components. The amino groups can become protonated under certain environmental pH conditions, leading to cationic species that can adsorb to negatively charged soil particles like clays (B1170129) and organic matter through cation exchange. mdpi.com Aromatic amines are also known to bind strongly to humus and organic matter in soil due to the reactivity of the amino group. nih.gov
Advanced Oxidation Processes and Remediation Technologies for Related Compounds
Given the persistence of some sulphonated aromatic amines, various advanced oxidation processes (AOPs) and remediation technologies have been investigated for their removal from contaminated environmental matrices. nih.gov These technologies aim to degrade or mineralize these recalcitrant compounds.
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive species, most commonly hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants. nih.govredalyc.org For compounds like sulphonated aromatic amines, several AOPs have shown effectiveness.
Sulphate Radical-Based AOPs (SR-AOPs): These processes utilize persulphate (S₂O₈²⁻) or peroxymonosulphate (HSO₅⁻) activated by heat, UV light, or transition metals to generate sulphate radicals (SO₄•⁻). nih.gov SR-AOPs have demonstrated high efficiency in degrading refractory organic contaminants. nih.gov
Ozone-Based Processes: Ozonation, sometimes combined with UV light or hydrogen peroxide (O₃/UV, O₃/H₂O₂), is a powerful AOP for breaking down complex organic molecules. youtube.com Ozone can directly react with electron-rich moieties like amino groups and aromatic rings.
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton).
Photocatalysis: This process often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon UV irradiation generates electron-hole pairs that lead to the formation of reactive oxygen species.
Remediation technologies for sites contaminated with aromatic amines often focus on enhancing natural degradation processes or physically removing the contaminants.
Bioremediation: This approach uses microorganisms to break down contaminants. The introduction of specific strains of bacteria or the stimulation of indigenous microbial populations through the addition of nutrients can enhance the biodegradation of aromatic amines. who.int
Activated Carbon Adsorption: The use of activated carbon can effectively remove aromatic amines from water through adsorption. nih.gov
Soil Washing: This ex-situ technique involves using a liquid to extract contaminants from the soil. nih.gov
Thermal Treatment: High-temperature incineration can destroy organic contaminants but can be costly and energy-intensive.
| Technology | Description | Target Compounds |
| Sulphate Radical-AOPs | Generation of sulphate radicals via persulphate activation to oxidize pollutants. nih.gov | Refractory organics, ammonia. nih.gov |
| Ozonation | Use of ozone (O₃) to break down complex organic molecules. youtube.com | Micropollutants, active pharmaceutical ingredients. youtube.com |
| Fenton Process | Production of hydroxyl radicals from H₂O₂ and Fe²⁺. | Wide range of organic contaminants. |
| Bioremediation | Use of microorganisms to degrade contaminants. who.int | Aromatic amines. who.int |
| Activated Carbon | Adsorption of contaminants onto activated carbon media. nih.gov | Dissolved organic compounds. nih.gov |
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are paramount for the separation of Sodium 2,6-diaminotoluene-3-sulphonate from complex mixtures, allowing for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic amines and their derivatives. For the analysis of compounds structurally similar to this compound, such as 2,6-diaminotoluene (B122827) and other sulphonated aromatic compounds, reversed-phase HPLC is a common approach.
A method for a related compound, Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate, utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This suggests that a similar acidic mobile phase could be effective for the analysis of this compound, ensuring the sulphonate group is in its acidic form for consistent retention.
For the unsulphonated parent compound, 2,6-diaminotoluene, methods often employ C8 or C18 columns. nih.gov One established method for 2,4- and 2,6-toluenediamine involves a mobile phase of acetonitrile and aqueous sodium acetate (B1210297) buffer, with detection via UV absorbance. cdc.gov Given the UV-active nature of the aromatic ring and amino groups, a UV detector, particularly a photodiode array (PDA) detector, would be suitable for both detection and preliminary identification based on the UV spectrum.
The presence of the sulphonic acid group imparts high polarity to the molecule. Therefore, the use of ion-pairing agents, such as hexane-sulphonic acid sodium salt or octane-sulphonic acid sodium salt, in the mobile phase can be employed to enhance retention and improve peak shape on reversed-phase columns. journalagent.com
Table 1: Illustrative HPLC Parameters for Related Aromatic Amines
| Parameter | Setting for 2,4- and 2,6-Toluenediamine cdc.gov | Potential Adaptation for this compound |
| Column | C18 or similar reversed-phase | C18 or a more polar embedded-group phase |
| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Sodium Acetate) | Acetonitrile/Water with an acid (e.g., phosphoric or formic acid) or an ion-pairing agent |
| Detector | UV/PDA | UV/PDA or Mass Spectrometry (MS) |
| Flow Rate | Typically 1.0 mL/min | 0.5 - 1.5 mL/min |
| Injection Volume | 10-20 µL | 5-20 µL |
This table presents a hypothetical adaptation based on established methods for similar compounds.
For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique is particularly valuable for trace-level analysis. A UPLC-MS/MS method has been developed for the quantification of 2,4- and 2,6-toluenediamine (TDA) which involves derivatization with acetic anhydride (B1165640) to improve chromatographic retention and signal intensity. irsst.qc.ca The analysis is typically performed in positive ion electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for unambiguous identification and quantification. irsst.qc.ca
Given that this compound is a sulphonated compound, it is likely to ionize well in negative ion ESI mode. The mass spectrometer would be set to monitor the deprotonated molecule [M-H]⁻ as the precursor ion.
Table 2: Example UPLC-MS/MS Parameters for Toluenediamines
| Parameter | Setting for 2,4- and 2,6-Toluenediamine irsst.qc.ca |
| UPLC System | Waters ACQUITY I-class |
| Column | Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Mass Spectrometer | Waters Xevo™ TQD Triple Quadrupole |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| LOD for 2,6-TDA | 6.86 ng/mL |
| LOQ for 2,6-TDA | 22.85 ng/mL |
These parameters for the unsulphonated analogue highlight the sensitivity of the UPLC-MS/MS technique.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary aromatic amines like diaminotoluenes are polar and often require derivatization to improve their volatility and chromatographic behavior, as well as to prevent peak tailing. Common derivatizing agents include heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride. cdc.gov Following derivatization, the resulting amides are amenable to GC analysis, often with highly sensitive detectors like the Electron Capture Detector (ECD) or a Mass Spectrometer (MS). nih.govchemicalbook.com
The presence of the non-volatile sodium sulphonate group makes direct GC analysis of this compound unfeasible. However, GC-MS could potentially be used to analyze for the presence of the related, unsulphonated 2,6-diaminotoluene as an impurity or degradation product after appropriate sample preparation and derivatization. chemicalbook.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the different parts of the molecule.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3500-3300 | Asymmetric and Symmetric Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Methyl) | 2975-2860 | Asymmetric and Symmetric Stretching |
| C=C (Aromatic) | 1625-1450 | Ring Stretching |
| S=O (Sulphonate) | 1260-1150 | Asymmetric Stretching |
| S=O (Sulphonate) | 1070-1030 | Symmetric Stretching |
| C-S | ~700-600 | Stretching |
This table is based on general spectroscopic principles and data from related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.
Although specific NMR data for this compound are not publicly available, the spectra of the parent compound, 2,6-diaminotoluene, have been documented. researchgate.net In the ¹H NMR spectrum of this compound, one would expect to see signals for the aromatic protons, the methyl group protons, and the amine protons. The introduction of the electron-withdrawing sulphonate group would cause a downfield shift (to higher ppm values) for the adjacent aromatic protons compared to the unsulphonated analogue. The protons of the two amino groups would likely appear as a broad signal, the chemical shift of which can be dependent on the solvent and concentration.
In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbon atom attached to the sulphonate group would be significantly shifted downfield. The chemical shifts of the other aromatic carbons would also be affected by the presence and positions of the two amino groups, the methyl group, and the sulphonate group.
Electrochemical Analytical Techniques
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are effective for analyzing electroactive compounds like aromatic amines. The two primary amine groups on the toluene (B28343) ring of this compound are susceptible to electrochemical oxidation.
In a typical voltammetric experiment, an oxidation peak would be observed at a specific potential when scanning towards positive potentials. This peak corresponds to the irreversible oxidation of the amine functional groups. The peak potential provides qualitative information (related to the identity of the compound), while the peak current is proportional to the concentration of the analyte, allowing for quantification. The exact oxidation potential would depend on the pH of the supporting electrolyte and the specific electrode material used. The sulfonate group, being electron-withdrawing, might make the amine groups slightly more difficult to oxidize compared to the non-sulfonated 2,6-diaminotoluene, resulting in a shift of the oxidation peak to a more positive potential.
The development of selective and sensitive electrochemical sensors for sulfonated amines is an active area of research. nih.gov These sensors often employ chemically modified electrodes to enhance the analytical signal and improve selectivity.
Strategies for sensor development for compounds like this compound include:
Nanomaterial-Modified Electrodes: Using materials like carbon nanotubes or metal-organic frameworks (MOFs) to modify the electrode surface can increase the surface area and catalytic activity, leading to higher sensitivity and lower detection limits. rsc.orgrsc.orgmdpi.com
Enzyme-Based Biosensors: Peroxidase enzymes can catalyze the oxidative polymerization of aromatic amines, a reaction that can be coupled to an electrochemical transducer to generate a measurable signal. nih.gov Such biosensors can offer high specificity for the target class of compounds.
Molecularly Imprinted Polymers (MIPs): Creating a polymer with recognition sites specifically tailored for the sulfonated amine structure can lead to highly selective sensors.
These sensors aim to provide rapid, low-cost, and portable analysis, which is advantageous for on-site environmental monitoring or process control. mdpi.com The detection limits for similar aromatic amines using advanced electrochemical sensors have been reported in the micromolar (μM) to nanomolar (nM) range. rsc.org
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is critical for accurate analysis, aiming to isolate this compound from the sample matrix, preconcentrate it, and convert it into a form suitable for the chosen analytical instrument. rsc.org
Sample Preparation: Due to the compound's high water solubility, sample preparation often involves aqueous extraction followed by a clean-up step.
Liquid-Liquid Extraction (LLE): This classical method is generally not effective for this highly polar, ionic compound unless ion-pairing agents are used to neutralize the charge and increase its affinity for an organic solvent. rsc.orgmdpi.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for extracting polar compounds from aqueous samples. rsc.orgmdpi.com For this compound, different SPE sorbents could be used, including:
Reversed-Phase (e.g., C18): Can be used with ion-pairing agents to retain the analyte.
Ion-Exchange (Anion or Cation): Anion exchange sorbents could retain the sulfonate anion, while cation exchange could retain the protonated amine groups at low pH.
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange properties and are often ideal for complex analytes. Materials like blue cotton, which have a high affinity for planar aromatic rings, have also been used to specifically enrich aromatic amines from environmental samples. nih.gov
Derivatization Strategies: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, particularly gas chromatography (GC). gcms.cz Direct analysis of the non-volatile and polar this compound by GC is not feasible. For GC-MS analysis, derivatization is mandatory. researchgate.net
Acylation: The primary amine groups can be readily derivatized using reagents like acetic anhydride or pentafluoropropionic anhydride. nih.govcdc.gov This converts the polar amines into less polar, more volatile amides, which have excellent chromatographic properties. researchgate.netnih.gov
Silylation: Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) can react with both the amine (-NH₂) and sulfonic acid (-SO₃H, if acidified) groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.com This dramatically increases volatility and thermal stability. gcms.cz
Alkylation: Esterification of the sulfonic acid group (e.g., with diazomethane (B1218177) or an alcohol under acidic conditions) can reduce its polarity, although this is less common for sulfonic acids than for carboxylic acids. gcms.cz
For LC-MS analysis, derivatization is generally not required, which is a significant advantage. nih.gov However, if needed to improve chromatographic retention or ionization efficiency, the same acylation reactions can be employed.
Interactive Table: Summary of Analytical Preparation Strategies
| Technique | Purpose | Reagents/Sorbents | Target Functional Group(s) | Applicability |
| Solid-Phase Extraction (SPE) | Extraction & Clean-up | Ion-Exchange, Mixed-Mode, Reversed-Phase (C18) | Sulfonate, Amine | LC-MS, GC-MS (after derivatization) |
| Acylation | Derivatization for GC | Acetic Anhydride, Pentafluoropropionic Anhydride | Amine (-NH₂) | GC-MS |
| Silylation | Derivatization for GC | MSTFA, BSTFA | Amine (-NH₂), Sulfonic Acid (-SO₃H) | GC-MS |
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations and Quantum Mechanical Approaches
Electronic structure calculations, based on quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. For Sodium 2,6-diaminotoluene-3-sulphonate, these methods could elucidate the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.
Detailed research findings on related molecules show that Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in studies of similar aromatic compounds, DFT is used to optimize the molecular geometry, providing the most stable three-dimensional arrangement of atoms. Key outputs from these calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: These calculations reveal the electron distribution across the molecule. The electrostatic potential map would highlight the electron-rich regions, such as the amino groups and the sulfonate group, and electron-poor regions, which are important for understanding intermolecular interactions.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the effects of the electron-donating amino groups and the electron-withdrawing sulfonate group on the toluene (B28343) ring.
Table 1: Illustrative Electronic Properties Calculated for a Related Aromatic Sulfonate (Note: This data is hypothetical and for illustrative purposes, as specific calculations for this compound are not publicly available.)
| Calculated Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 D |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with other molecules, such as water or other solutes.
For this compound, an amphiphilic molecule with a hydrophilic sulfonate head and a more hydrophobic substituted toluene body, MD simulations would be particularly useful. A study on sodium pentadecyl sulphonate (SPDS) in water, for example, used MD simulations to investigate the formation of ordered structures like bilayers. researchgate.net The simulations showed that the hydrocarbon chains of SPDS molecules align in a tilted, crystalline-like fashion. researchgate.net This type of simulation for this compound could reveal:
Conformational Preferences: The rotational freedom around the C-S bond and the orientation of the amino groups could be analyzed.
Hydration Shell: MD simulations can detail the structure of water molecules surrounding the sulfonate group and the sodium ion, as well as the interactions with the aromatic ring and amino groups.
Aggregation Behavior: At higher concentrations, simulations could predict whether the molecules self-assemble into micelles or other aggregates, a common behavior for surfactants. researchgate.net
Simulations on complex systems, like the interaction of sodium ions with the protein thrombin, have demonstrated that MD can reveal multiple binding sites and associated conformational changes, highlighting the detailed mechanistic insights that can be gained. nih.gov
Reaction Mechanism Modeling via Theoretical Calculations
Theoretical calculations can model the pathways of chemical reactions, helping to understand reaction kinetics and thermodynamics. For this compound, this could involve modeling its synthesis or its degradation pathways.
These studies typically involve:
Locating Transition States: Quantum mechanical methods are used to find the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: The energy barrier for a reaction determines its rate. Theoretical calculations can provide an estimate of this activation energy.
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products.
For example, modeling the sulfonation of 2,6-diaminotoluene (B122827) would involve calculating the energies of intermediates and transition states to determine the most likely reaction pathway and predict the regioselectivity of the reaction.
Prediction of Spectroscopic Properties
Computational methods can predict various types of molecular spectra, which is invaluable for interpreting experimental data and for identifying unknown compounds. For this compound, the following spectra could be simulated:
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in IR and Raman spectra. This is useful for assigning experimental peaks to specific molecular vibrations, such as the stretching of N-H bonds in the amino groups, S=O bonds in the sulfonate group, and various vibrations of the aromatic ring. For related molecules like aminopropyltrimethoxysilanes, DFT calculations have been shown to provide simulated spectra that match well with experimental ones. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule, aiding in the assignment of complex NMR spectra.
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the wavelengths of light it absorbs in the UV-visible range.
Table 2: Illustrative Predicted Vibrational Frequencies for Functional Groups in a Substituted Toluene Sulfonate (Note: This data is for illustrative purposes and represents typical frequency ranges.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | 3350 - 3400 |
| Amino (N-H) | Asymmetric Stretch | 3450 - 3500 |
| Sulfonate (S=O) | Asymmetric Stretch | 1200 - 1250 |
| Sulfonate (S=O) | Symmetric Stretch | 1050 - 1100 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
Adsorption and Intermolecular Interaction Studies
The interactions of this compound with surfaces and with other molecules are critical for many of its potential applications. Computational studies can provide a molecular-level understanding of these phenomena.
Adsorption on Surfaces: The adsorption of surfactants on mineral surfaces is a key area of study. tudelft.nl The interaction is heavily influenced by the surface charge of the mineral and the pH of the solution. tudelft.nltudelft.nl For instance, anionic surfactants like this compound would be expected to adsorb differently to a positively charged surface compared to a negatively charged one like silica (B1680970) at neutral pH. tudelft.nl Computational models can calculate the adsorption energy and determine the most stable orientation of the molecule on a given surface.
Intermolecular Interactions: The presence of amino and sulfonate groups allows for a variety of non-covalent interactions, including hydrogen bonding (e.g., N-H···O) and electrostatic interactions. mdpi.comnih.gov Computational studies on similar molecules have shown that considering clusters of molecules (dimers, trimers) rather than isolated monomers is crucial for accurately modeling systems where intermolecular forces are significant. mdpi.comnih.gov
Application of Quantitative Structure-Activity Relationship (QSAR) Models (excluding health-related QSARs)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. While often used in drug design, they also have applications in materials science and industrial chemistry.
For this compound, non-health-related QSAR models could be developed to predict properties such as:
Dye Performance: If used as a dye intermediate, QSAR models could correlate structural features (descriptors) with properties like color intensity, lightfastness, or binding affinity to a fabric.
Surfactant Efficiency: QSAR could be used to predict the critical micelle concentration (CMC) or the surface tension reduction capability based on molecular descriptors.
Corrosion Inhibition: The efficiency of related aromatic amines as corrosion inhibitors could be modeled using QSAR, relating electronic properties (like HOMO and LUMO energies) and molecular size to their performance.
Studies on substituted benzenesulfonyl glutamines have successfully used QSAR models to correlate inhibitory activities with structural parameters, demonstrating the utility of this approach in understanding how chemical substitutions affect molecular function. nih.govresearchgate.net
Q & A
Q. What strategies optimize its use as a directing group in multi-step organic syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
